(2-(4-Bromophenyl)cyclopropyl)(piperazin-1-yl)methanone
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Overview
Description
(2-(4-Bromophenyl)cyclopropyl)(piperazin-1-yl)methanone is a chemical compound that features a cyclopropyl group attached to a piperazine ring, with a bromophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Bromophenyl)cyclopropyl)(piperazin-1-yl)methanone typically involves a multi-step process. One common method includes the following steps:
Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment of the bromophenyl group: This step involves a substitution reaction where a bromophenyl group is introduced to the cyclopropyl ring.
Formation of the piperazine ring: The final step involves the formation of the piperazine ring, which can be achieved through a Mannich reaction, where a secondary amine reacts with formaldehyde and a ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-(4-Bromophenyl)cyclopropyl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-(4-Bromophenyl)cyclopropyl)(piperazin-1-yl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-(4-Bromophenyl)cyclopropyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, blocking their catalytic activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromophenyl)-[4-(2-ethylphenyl)piperazin-1-yl]methanone
- (4-(2-Fluoro-phenyl)-piperazin-1-yl]-piperidin-4-yl-methanone
Uniqueness
(2-(4-Bromophenyl)cyclopropyl)(piperazin-1-yl)methanone is unique due to its specific structural features, such as the cyclopropyl group and the bromophenyl substituent. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H17BrN2O |
---|---|
Molecular Weight |
309.20 g/mol |
IUPAC Name |
[2-(4-bromophenyl)cyclopropyl]-piperazin-1-ylmethanone |
InChI |
InChI=1S/C14H17BrN2O/c15-11-3-1-10(2-4-11)12-9-13(12)14(18)17-7-5-16-6-8-17/h1-4,12-13,16H,5-9H2 |
InChI Key |
VFGHUGDKTSBANT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2CC2C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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